molecular formula C14H18N4O2 B283422 (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine

(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine

Cat. No. B283422
M. Wt: 274.32 g/mol
InChI Key: LUZQRCBWQALQMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Mechanism of Action

The mechanism of action of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine involves the formation of a covalent bond between the triazole ring and a specific biomolecule. This covalent bond formation allows for the selective labeling and tracking of specific biomolecules in living cells.
Biochemical and Physiological Effects:
Studies have shown that (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine does not have any significant biochemical or physiological effects on living cells. The compound is non-toxic and does not interfere with normal cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine is its selectivity for specific biomolecules in living cells. This selectivity allows for the visualization and tracking of specific cellular processes, which can provide valuable insights into the underlying mechanisms of various diseases and conditions. However, the compound has some limitations in laboratory experiments, including its relatively low solubility in aqueous solutions and its sensitivity to light and air.

Future Directions

There are several future directions for the study of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine. One potential direction is the development of new bioorthogonal reagents with improved solubility and stability. Another direction is the further exploration of the compound's potential use in the development of new drugs and therapies. Finally, the compound could be studied in the context of various diseases and conditions to gain a deeper understanding of the underlying mechanisms and potential treatment options.

Synthesis Methods

The synthesis of (2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine involves a multistep process that requires specific reagents and conditions. The synthesis starts with the reaction of 2-allyloxy-3-ethoxy-benzaldehyde with sodium azide to form 2-allyloxy-3-ethoxy-benzyl azide. The azide is then reduced using palladium on carbon to form the corresponding amine. Finally, the amine is reacted with propargyl alcohol and copper (I) iodide to form the final product.

Scientific Research Applications

(2-Allyloxy-3-ethoxy-benzyl)-(1H-[1,2,4]triazol-3-yl)-amine has been studied for its potential use in various research applications. One of the most promising applications is its use as a bioorthogonal reagent in chemical biology. The compound can be used to selectively label biomolecules in living cells, allowing for the visualization and tracking of specific cellular processes. Additionally, the compound has been studied for its potential use in the development of new drugs and therapies.

properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

N-[(3-ethoxy-2-prop-2-enoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine

InChI

InChI=1S/C14H18N4O2/c1-3-8-20-13-11(6-5-7-12(13)19-4-2)9-15-14-16-10-17-18-14/h3,5-7,10H,1,4,8-9H2,2H3,(H2,15,16,17,18)

InChI Key

LUZQRCBWQALQMO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2

Canonical SMILES

CCOC1=CC=CC(=C1OCC=C)CNC2=NC=NN2

Origin of Product

United States

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